2-(3-Bromo-4-nitrophenyl)acetonitrile

Catalog No.
S1962261
CAS No.
124840-60-4
M.F
C8H5BrN2O2
M. Wt
241.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromo-4-nitrophenyl)acetonitrile

CAS Number

124840-60-4

Product Name

2-(3-Bromo-4-nitrophenyl)acetonitrile

IUPAC Name

2-(3-bromo-4-nitrophenyl)acetonitrile

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2

InChI Key

SDQUHJKLXOJGEX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC#N)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)[N+](=O)[O-]

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review mainly discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

2-(3-Bromo-4-nitrophenyl)acetonitrile is an organic compound characterized by its molecular formula C8H5BrN2O2C_8H_5BrN_2O_2 and a molecular weight of approximately 241.04 g/mol. This compound features a bromine atom and a nitro group attached to a phenyl ring, making it a member of the nitrophenyl acetonitrile family. Its structure contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

, including:

  • Nitration: The introduction of a nitro group into the aromatic ring can be achieved through electrophilic aromatic substitution, typically using concentrated nitric acid and sulfuric acid.
  • Bromination: Bromination can be performed using N-bromosuccinimide in the presence of solvents like sulfuric acid, allowing for selective bromination at specific positions on the aromatic ring .
  • Formation of Schiff Bases: 2-(3-Bromo-4-nitrophenyl)acetonitrile can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis.

The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile can be accomplished through various methods:

  • Nitration of Phenylacetonitrile:
    • Phenylacetonitrile is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
    • The resulting product is then cooled and filtered to yield n-nitrophenylacetonitrile.
  • Bromination:
    • The n-nitrophenylacetonitrile is dissolved in concentrated sulfuric acid, followed by the addition of N-bromosuccinimide.
    • The reaction is conducted under controlled temperatures (typically between -20 °C and 50 °C) to ensure selective bromination .

These methods highlight the compound's accessibility for research and industrial applications.

2-(3-Bromo-4-nitrophenyl)acetonitrile has several applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer pathways.
  • Organic Electronics: Due to its semiconducting properties, it is investigated for use in organic solar cells and other electronic devices.
  • Chemical Sensing: The compound may also find applications in sensing technologies due to its ability to interact with specific ions or molecules.

Interaction studies involving 2-(3-Bromo-4-nitrophenyl)acetonitrile focus on its reactivity with other chemical species. For instance:

  • Proton Transfer Reactions: The compound has been utilized in kinetic studies related to proton transfer, which are significant in catalysis and materials science.
  • Anion Binding Studies: Research on pyrrole derivatives has shown that compounds like 2-(3-Bromo-4-nitrophenyl)acetonitrile can participate in binding studies that have implications for sensor development.

Several compounds exhibit structural similarities to 2-(3-Bromo-4-nitrophenyl)acetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-(4-Bromo-3-methoxyphenyl)acetonitrile113081-50-80.95Contains a methoxy group instead of a nitro group
2-(3-Bromo-4-hydroxyphenyl)acetonitrile73348-21-70.88Hydroxy group introduces different reactivity
3-(3-Bromo-4-methoxyphenyl)propanenitrile943-66-80.91Different side chain structure
2-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)acetonitrile28495-11-60.89Contains multiple bromine substituents
2-Bromo-4-ethyl-1-methoxybenzene99179-98-30.88Alkyl substitution affects physical properties

These comparisons illustrate how variations in substituents influence the chemical behavior and potential applications of similar compounds.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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